

Thermodynamic Properties of Hydroxynicotinic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,6-Dihydroxynicotinic acid*

Cat. No.: *B079409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined thermodynamic properties of the four main isomers of hydroxynicotinic acid: 2-hydroxynicotinic acid (2-HNA), 4-hydroxynicotinic acid (4-HNA), 5-hydroxynicotinic acid (5-HNA), and 6-hydroxynicotinic acid (6-HNA). Understanding these properties is critical for applications in drug development, crystallography, and material science, as they govern the stability, solubility, and bioavailability of these compounds.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the hydroxynicotinic acid isomers. The data presented are primarily derived from extensive studies employing micro combustion calorimetry and Knudsen effusion techniques, ensuring a high degree of accuracy and reliability.^[1]

Enthalpies of Formation and Sublimation

The standard molar enthalpies of formation in the crystalline state ($\Delta_fH_m^\circ(\text{cr})$) and the standard molar enthalpies of sublimation ($\Delta_{\text{sub}}H_m^\circ$) were determined at $T = 298.15\text{ K}$.^[1] From these experimental values, the standard molar enthalpies of formation in the gaseous phase ($\Delta_fH_m^\circ(\text{g})$) were derived. This dataset is crucial for assessing the relative energetic stability of the isomers in both the solid and gaseous states.

Table 1: Standard Molar Enthalpies of Formation and Sublimation (kJ·mol⁻¹) at 298.15 K

Isomer	$\Delta fH_m^\circ(\text{cr})$	$\Delta_{\text{sub}}H_m^\circ$	$\Delta fH_m^\circ(\text{g})$
2-Hydroxynicotinic Acid (2-HNA)	-473.1 ± 2.0	141.2 ± 1.2	-331.9 ± 2.3
4-Hydroxynicotinic Acid (4-HNA)	-454.4 ± 2.3	143.9 ± 1.8	-310.5 ± 2.9
5-Hydroxynicotinic Acid (5-HNA)	-443.2 ± 2.0	148.4 ± 1.1	-294.8 ± 2.3
6-Hydroxynicotinic Acid (6-HNA)	-460.9 ± 2.0	137.9 ± 1.5	-323.0 ± 2.5

“

Data sourced from Santos et al., *J. Phys. Chem. B* 2009.[\[1\]](#)

Based on the gas-phase enthalpies of formation, the experimental stability order is: 2-HNA > 6-HNA > 4-HNA > 5-HNA.[\[1\]](#)

Dissociation Constants and Associated Thermodynamics

The acidity constants (pKa) provide insight into the ionization behavior of the isomers in solution. For 2-hydroxynicotinic acid, temperature-dependent studies have also yielded the standard molar enthalpies ($\Delta_rH_m^\circ$) and entropies (Δ_rSm°) of proton dissociation.

Table 2: Acidity Constants and Thermodynamics of Dissociation for 2-Hydroxynicotinic Acid at 298.15 K

Parameter	Value
pKa ₁	2.19 ± 0.06
pKa ₂	4.86 ± 0.03
ΔrH _{m,1°} (kJ·mol ⁻¹)	4.5 ± 3.5
ΔrS _{m,1°} (J·K ⁻¹ ·mol ⁻¹)	-26.8 ± 11.8
ΔrH _{m,2°} (kJ·mol ⁻¹)	12.5 ± 2.1
ΔrS _{m,2°} (J·K ⁻¹ ·mol ⁻¹)	-51.2 ± 7.0

“

Data sourced from a van't Hoff analysis of temperature-dependent acidity constants.[\[2\]](#)

Solubility Trends

Solubility is a critical parameter for pharmaceutical applications. Systematic studies have determined the solubility trends for the isomers in both protic and aprotic solvents over a temperature range of 288 K to 333 K.

Table 3: Qualitative Solubility of Hydroxynicotinic Acid Isomers at 293 K

Solvent	Solubility Trend
Water	4-HNA >> 2-HNA > 5-HNA ≈ 6-HNA
Ethanol	2-HNA ≈ 4-HNA > 5-HNA > 6-HNA

“

Trends established by gravimetric analysis. The significantly higher solubility of 4-HNA and 2-HNA is attributed to the presence of intramolecular hydrogen bonds.

Experimental Protocols

The acquisition of high-quality thermodynamic data relies on precise and well-established experimental methodologies. The following sections detail the protocols for the key techniques used in the characterization of hydroxynicotinic acid isomers.

Micro Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation of a substance in its crystalline state ($\Delta_f H_m^\circ(\text{cr})$). It measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

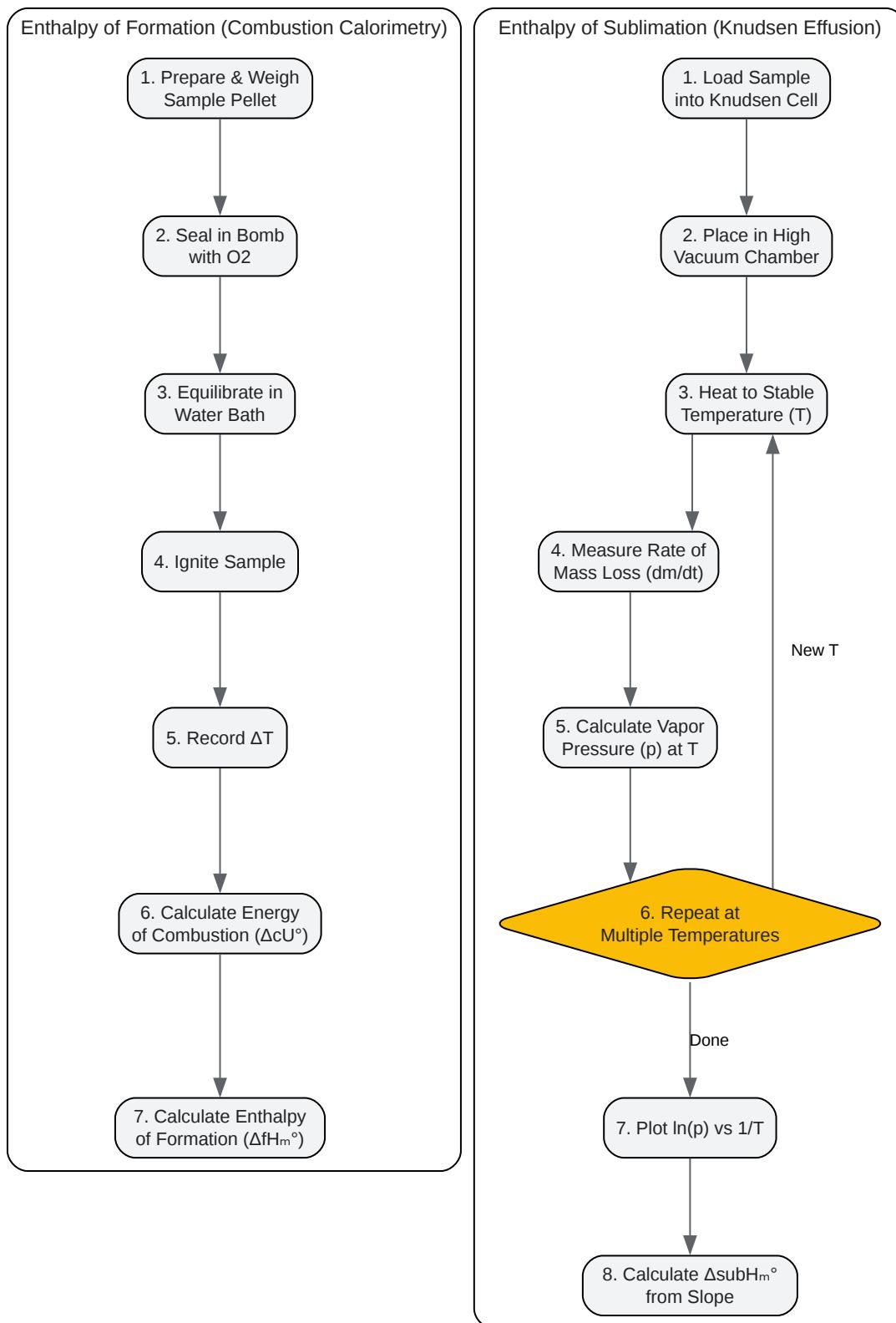
Methodology:

- **Sample Preparation:** A small, precisely weighed pellet (typically a few milligrams) of the hydroxynicotinic acid isomer is prepared. The sample is placed in a crucible within a constant-volume calorimetric bomb.
- **Auxiliary Materials:** For nitrogen-containing compounds like HNA, an auxiliary material such as paraffin oil may be used to ensure complete combustion.^[3] A cotton thread fuse is used for ignition.
- **Bomb Assembly:** The crucible and fuse are assembled inside the bomb, which is then sealed and pressurized with high-purity oxygen (typically to ~3 MPa). A small, known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.
- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in a well-insulated, stirred calorimeter. The system is allowed to reach thermal equilibrium.

- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until the system reaches a final, stable temperature.
- Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material with a known enthalpy of combustion, such as benzoic acid.^[4]
- Calculation: The raw temperature change data is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. After applying corrections for the combustion of auxiliary materials and the formation of nitric acid (Washburn corrections), the standard specific energy of combustion is determined. This value is then used to calculate the standard molar enthalpy of combustion (ΔcH_m°), from which the standard molar enthalpy of formation ($\Delta fH_m^\circ(\text{cr})$) is derived using Hess's Law.

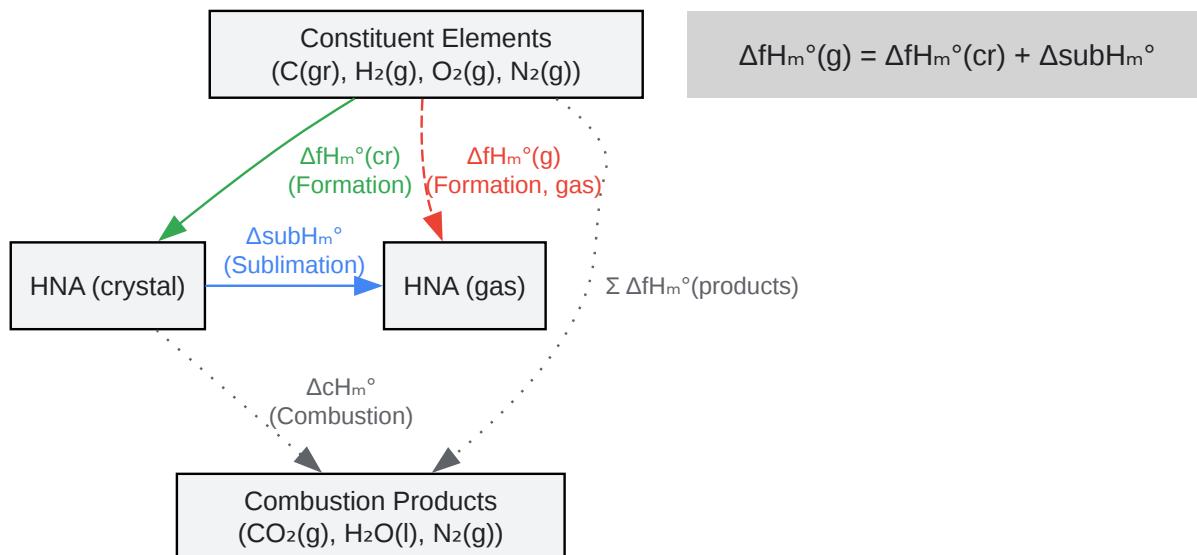
Knudsen Effusion Method

This method is employed to determine the vapor pressure of a solid as a function of temperature. From these measurements, the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H_m^\circ$) can be derived using the Clausius-Clapeyron equation.


Methodology:

- Apparatus Setup: The core of the apparatus is a Knudsen cell, which is a small, thermostated container with a very small, well-defined orifice (typically 0.5 to 1.5 mm in diameter). The cell is housed in a high-vacuum chamber.
- Sample Loading: A small amount of the solid hydroxynicotinic acid isomer is placed inside the Knudsen cell.
- Measurement: The cell is heated to a precise, constant temperature, and the system is evacuated to high vacuum. Under these conditions, the rate of mass loss of the sample due to effusion (the escape of vapor molecules through the orifice) is directly proportional to its vapor pressure.

- Data Collection: The mass loss is measured over a specific period. This can be done discontinuously (weighing the cell before and after the experiment) or continuously (using a microbalance integrated into the vacuum system).
- Vapor Pressure Calculation: The vapor pressure (p) is calculated from the rate of mass loss (dm/dt) using the Knudsen equation: $p = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
- Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The standard molar enthalpy of sublimation is then determined from the slope of a plot of $\ln(p)$ versus $1/T$, according to the integrated form of the Clausius-Clapeyron equation.


Visualized Workflows and Relationships

To clarify the relationship between experimental procedures and the derived thermodynamic quantities, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining key thermodynamic properties. (Max Width: 760px)

The fundamental thermodynamic quantities determined from the experiments described above are interconnected through Hess's Law. This relationship is crucial for deriving the gas-phase enthalpy of formation, a key indicator of molecular stability.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Thermodynamic Properties of Hydroxynicotinic Acid Isomers: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079409#thermodynamic-properties-of-hydroxynicotinic-acid-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com